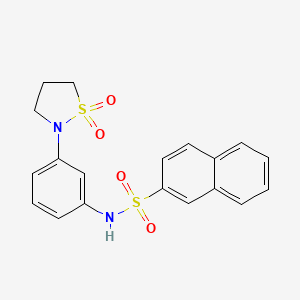

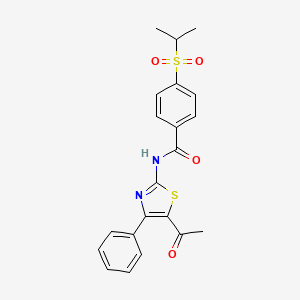

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)naphthalene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

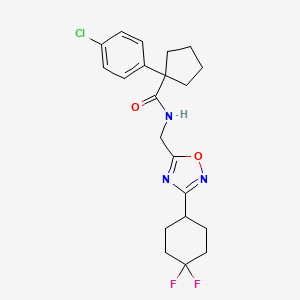

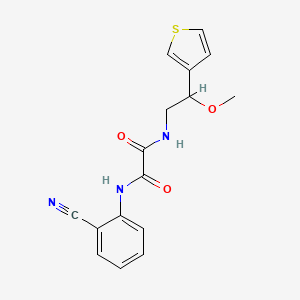

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)naphthalene-2-sulfonamide is a small molecule with the chemical formula C23H27N5O3S. It belongs to the class of organic compounds known as phenylpiperidines. The compound consists of a phenylpiperidine skeleton, which is a piperidine bound to a phenyl group .

Molecular Structure Analysis

The molecular structure of this compound includes a naphthalene core with a sulfonamide group and a phenylpiperidine moiety. The 3D structure can be visualized for a better understanding .Aplicaciones Científicas De Investigación

Anticancer Activity

The synthesis and evaluation of phenylaminosulfanyl-1,4-naphthoquinone derivatives, including compounds structurally related to the specified chemical, have shown promising anticancer activity. These compounds were tested against human cancer cell lines A549, HeLa, and MCF-7, demonstrating potent cytotoxic effects while maintaining low toxicity in normal human kidney HEK293 cells. Their mechanism includes inducing apoptosis and arresting the cell cycle at the G1 phase, mediated by upregulation of caspase proteins and gene expression levels (Ravichandiran et al., 2019).

Enzyme Inhibition

Sulfonamide derivatives of dagenan chloride were evaluated for their enzyme inhibition activity, specifically targeting lipoxygenase and α-glucosidase enzymes. These enzymes are significant in the context of inflammatory and diabetic pathologies. The synthesized compounds showed good lipoxygenase inhibition activity and moderate α-glucosidase inhibition, indicating their potential as anti-inflammatory and anti-diabetic agents (Abbasi et al., 2015).

Photodynamic Therapy and Imaging

A naphthalene-based sulfonamide Schiff base demonstrated significant potential as a fluorescence turn-on probe for the selective detection of Al3+ ions in aqueous systems. This property is crucial for intracellular imaging applications, suggesting the compound's utility in biological and medical imaging, particularly for tracking aluminum's pathological roles. The compound's structure was confirmed through various spectroscopic methods, including X-ray crystallography, supporting its application in cell imaging studies for detecting Al3+ ions in cultured cells. Additionally, antimicrobial activity assessments indicated its potential for broader biological applications (Mondal et al., 2015).

Material Science

Sulfonamide compounds have been explored for their applications in material science, particularly in developing new polymeric materials. For example, sulfonated polyimides synthesized from bis[4-(4-aminophenoxy)-2-(3-sulfobenzoyl)]phenyl sulfone showed promising properties for fuel cell applications. These materials exhibited good solubility, high thermal stability, and significant mechanical strength, alongside notable proton conductivity and membrane swelling characteristics, essential for proton-exchange membrane fuel cells (Chen et al., 2006).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S2/c22-26(23)12-4-11-21(26)18-8-3-7-17(14-18)20-27(24,25)19-10-9-15-5-1-2-6-16(15)13-19/h1-3,5-10,13-14,20H,4,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZLSECFVZPMPTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-piperidin-1-ylpurine-2,6-dione](/img/no-structure.png)

![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methylbenzyl)propanamide](/img/structure/B2723371.png)

![7-(Bromomethyl)-3-oxabicyclo[4.1.0]heptane](/img/structure/B2723373.png)